molecular formula C10H9NO3 B556498 5-Hydroxyindole-3-acetic acid CAS No. 54-16-0

5-Hydroxyindole-3-acetic acid

Cat. No. B556498
CAS RN: 54-16-0
M. Wt: 191,19 g/mole
InChI Key: DUUGKQCEGZLZNO-UHFFFAOYSA-N
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Description

5-Hydroxyindole-3-acetic acid (5-HIAA) is the catabolic end product of the serotonin pathway . It is present in body fluids like cerebrospinal fluid (CSF), blood, and urine . The expression levels of 5-HIAA are different among normal and cancer patients . It is a natural product found in Euglena gracilis, Griffonia simplicifolia, and other organisms .


Synthesis Analysis

5-HIAA is synthesized in the body through the action of the enzyme monoamine oxidase (MAO) . It is formed from serotonin via a 5-hydroxy indole-3-acetaldehyde intermediate by aldehyde dehydrogenase . In laboratory settings, researchers can also synthesize 5-HIAA using a range of methods .


Molecular Structure Analysis

The molecular formula of 5-HIAA is C10H9NO3 . Its average mass is 191.18 Da and its monoisotopic mass is 374.168701 Da .


Chemical Reactions Analysis

5-HIAA is formed when 5-HT is metabolized by monoamine oxidase and aldehyde dehydrogenase in the liver .


Physical And Chemical Properties Analysis

5-HIAA is a solid substance at 20 degrees Celsius . It is stored under inert gas .

Scientific Research Applications

  • Detection and Quantification in Urine : 5-HIAA has been determined at normal and increased levels in urine, particularly in patients suffering from carcinoid tumors. Methods like liquid chromatography and fluorometric detection have been used for this purpose (Wahlund & Edĺen, 1981).

  • Quantitative Determination in Body Fluids : High-performance liquid chromatography and fluorometric detection have been employed for the quantitative determination of 5-HIAA in urine and cerebrospinal fluid, with the experimental error below 5% in urine and 8% in cerebrospinal fluid (Beck, Palmskog & Hultman, 1977).

  • Metabolic Product of Indole-3-Acetic Acid : 5-HIAA has been identified as a metabolic product of indole-3-acetic acid produced by ergot fungus, possibly as a detoxication product (Teuscher & Teuscher, 1965).

  • Clinical Chemistry Applications : 5-HIAA is a useful indicator of metastasizing carcinoid tumor. Various methods, including color development with ferric chloride, have been used to determine its levels in urine (Yamaguchi & Hayashi, 1978).

  • Automated On-Line Solid-Phase Extraction : This method, coupled with HPLC, has been used for measuring urinary 5-HIAA in patients with carcinoid tumors and in patients with autism (Mulder et al., 2005).

  • Role in Neuroendocrine Tumors : 5-HIAA serves as a surrogate marker for serotonin measurement in neuroendocrine tumors, helping in diagnosis and monitoring (Ewang-Emukowhate, Nair & Caplin, 2019).

  • 5-HIAA in Hydrocephalus : Elevated levels of 5-HIAA have been consistently found in the ventricular cerebrospinal fluid of children with hydrocephalus (Rogers & Dubowitz, 1970).

Safety And Hazards

5-HIAA may cause respiratory tract irritation. It may be harmful if absorbed through the skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed .

Future Directions

5-HIAA holds great significance as a metabolite of serotonin. This compound underpins gut microbiome-host interactions in the development of dementia and they may be crucial in its prevention and intervention strategies . Future larger epidemiological studies are needed to confirm these findings, specifically in exploring the repeatedly measured circulating levels of these molecules and investigating their causal relationship with dementia risk .

properties

IUPAC Name

2-(5-hydroxy-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUGKQCEGZLZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO3
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DSSTOX Substance ID

DTXSID50861582
Record name (5-Hydroxy-1H-indol-3-yl)acetic acid
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Molecular Weight

191.18 g/mol
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Physical Description

Light red crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name 5-Hydroxyindole-3-acetic acid
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Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4), 24 mg/mL
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Record name 5-Hydroxyindoleacetic acid
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Product Name

5-Hydroxyindole-3-acetic acid

CAS RN

54-16-0
Record name 5-Hydroxyindoleacetic acid
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Record name 5-Hydroxyindole-3-acetic acid
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Record name 5-hydroxyindol-3-ylacetic acid
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Record name 5-HYDROXYINDOLE-3-ACETIC ACID
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Melting Point

161 - 163 °C
Record name 5-Hydroxyindoleacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000763
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,520
Citations
M Fukui, M Tanaka, H Toda, M Asano… - Diabetes …, 2012 - Am Diabetes Assoc
… The aim of this study was to investigate whether plasma 5-hydroxyindole-3-acetic acid (5-HIAA; a derivative end product of serotonin) concentrations are high in subjects with metabolic …
Number of citations: 0 diabetesjournals.org
E Martínez, F Artigas, C Suñol, JM Tusell… - Clinical …, 1983 - academic.oup.com
We describe a "high-performance" reversed-phase liquid-chromatographic method for determination of indole-3-acetic acid (I) and 5-hydroxyindole-3-acetic acid (II) in human plasma. I …
Number of citations: 0 academic.oup.com
F Moncer, N Adhoum, D Catak, L Monser - Analytica Chimica Acta, 2021 - Elsevier
… An electrochemically synthetized nano-sensor based on molecularly imprinted polypyrrole (MIPPy) was successfully developed for the detection of 5-hydroxyindole-3-acetic acid (5-…
Number of citations: 0 www.sciencedirect.com
T Yoshitake, K Fujino, J Kehr, J Ishida, H Nohta… - Analytical …, 2003 - Elsevier
A microbore column liquid chromatographic method for the simultaneous determination of norepinephrine (NE), serotonin (5-HT), and 5-hydroxyindole-3-acetic acid (5HIAA) in …
Number of citations: 0 www.sciencedirect.com
L Bertilsson, AJ Atkinson, JR Althaus… - Analytical …, 1972 - ACS Publications
… A highly sensitive and specific method for the quantitative determination of 5-hydroxyindole-3-acetic acid (5-HIAA) in human cerebrospinal fluid (CSF) has been developed. The 5-HIAA …
Number of citations: 0 pubs.acs.org
F Artigas, E Gelpí - Analytical Biochemistry, 1979 - Elsevier
… HT), and 5-hydroxyindole-3-acetic acid (5.HIAA) in samples of rat brain is presented. … Indole-3-acetic acid ud, (IAA-d,) and 5-hydroxyindole-3-acetic acid tu-dZ (5 HIAA-d,) were …
Number of citations: 0 www.sciencedirect.com
RD Hagin - Journal of Agricultural and Food Chemistry, 1989 - ACS Publications
… Beauv.) responsible for inhibiting growth of other plants have been identified as 5-hydroxyindole-3-acetic acid (5-HIAA) and 5-hydroxytryptophan (5-HTP). Identification was …
Number of citations: 0 pubs.acs.org
EJ Mulder, A Oosterloo-Duinkerken… - Clinical …, 2005 - academic.oup.com
… Background: Quantification of 5-hydroxyindole-3-acetic acid (5-HIAA) in urine is useful in … 5-Hydroxyindole-3-acetic acid (5-HIAA) is the predominant end-product of serotonin …
Number of citations: 0 academic.oup.com
GB Baker, GP Reynolds - Neuroscience letters, 1989 - Elsevier
The following monoamine transmitters and related neurochemicals were analyzed in hippocampus and substantia innominata from postmortem brain tissue of subjects with senile …
Number of citations: 0 www.sciencedirect.com
J Cartmell, KW Perry, CR Salhoff… - Journal of …, 2000 - Wiley Online Library
… microdialysis in awake, freely moving rats, on extracellular levels of dopamine, 3,4‐dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 5‐hydroxyindole‐3‐acetic acid (5…
Number of citations: 0 onlinelibrary.wiley.com

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